N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is an ethanediamide derivative characterized by two key structural motifs:
- A 2-hydroxy-2-(naphthalen-1-yl)ethyl group: The naphthalene moiety enhances lipophilicity, while the hydroxyethyl group provides hydrogen-bonding capability, affecting solubility and target interactions.
The compound’s ethanediamide (oxamide) backbone facilitates hydrogen bonding and coordination, making it structurally versatile for applications in medicinal chemistry or material science.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-28-19-10-9-14(11-17(19)22)24-21(27)20(26)23-12-18(25)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18,25H,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJQZJUNQLJCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide:
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (CAS 429622-79-7)
- Structure : Ethanediamide core with 3-chloro-4-methylphenyl and 2-methoxybenzyl substituents .
- Key Differences :
- The target compound replaces the 2-methoxybenzyl group with a naphthalene-containing hydroxyethyl chain , increasing steric bulk and lipophilicity (logP likely higher).
- The 4-methyl group in this analog may reduce polarity compared to the target’s 4-methoxy group.
N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5)
- Structure : Sulfonamide core with trifluoromethyl, chloro, and difluorophenyl substituents .
- Key Differences :
- The sulfonamide group (SO₂NH) contrasts with the ethanediamide (CONH)₂ backbone, altering hydrogen-bonding capacity and acidity.
- Both compounds feature chloro and hydroxyethyl groups, but IV-5 includes fluorinated substituents, which enhance metabolic stability.
- Bioactivity : IV-5 exhibits excellent fungicidal activity , suggesting that the chloro-methoxy-phenyl group in the target compound may also confer pesticidal or antimicrobial properties if tested .
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Carboxamide with naphthalene and fluorobenzyl groups .
- Key Differences :
- The piperidine-carboxamide scaffold differs from the ethanediamide core but shares a naphthalene moiety .
- The target compound’s hydroxyethyl group may improve solubility compared to the fluorobenzyl group.
- Bioactivity : This compound was evaluated as a SARS-CoV-2 inhibitor , highlighting the pharmacological relevance of naphthalene-containing amides .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Acetamide with dichlorophenyl and dihydropyrazole groups .
- Key Differences :
- The acetamide group (CH₃CONH) is less rigid than the ethanediamide core.
- The dichlorophenyl group parallels the chloro-methoxy-phenyl substituent in the target compound, but the absence of a naphthalene moiety reduces aromatic interactions.
- Crystallography : This compound forms N–H⋯O hydrogen-bonded dimers , a feature likely shared by the target ethanediamide due to its planar amide groups .
Comparative Data Table
Key Structural and Functional Insights
Role of Naphthalene : The naphthalen-1-yl group in the target compound likely enhances lipophilicity (predicted logP > 4) and aromatic interactions , similar to its role in SARS-CoV-2 inhibitors .
Hydroxyethyl vs. Methoxy Groups : The 2-hydroxyethyl chain may improve water solubility compared to methoxy or alkyl substituents, balancing the lipophilicity from naphthalene.
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